Lanthanum(III) nitrate

Descripción general

Descripción

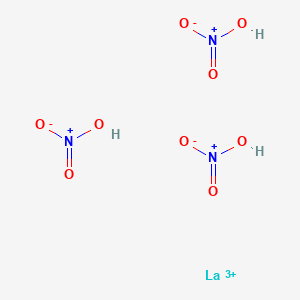

Lanthanum(III) nitrate is a transition metal catalyst widely used in many organic transformations . It is a white crystalline solid that is highly soluble in water . It is also utilized in various fields such as catalysts, ceramics, and as a source of lanthanum ions in chemical synthesis .

Synthesis Analysis

This compound can be prepared by dissolution of lanthanum oxide, hydroxide, or carbonate in nitric acid, followed by crystallization . The general reactions are as follows: La2O3 + 6HNO3 → 2La(NO3)3 + 3H2O .Molecular Structure Analysis

The chemical formula for this compound hexahydrate is La(NO₃)₃ * 6 H₂O . The compound decomposes at 499°C to lanthanum oxide, nitric oxide, and oxygen .Chemical Reactions Analysis

This compound hexahydrate is a transition metal catalyst widely used in many organic transformations . It forms double salts with magnesium, calcium, and ammonium nitrates and many other salts when mixed in stoichiometric amounts .Physical and Chemical Properties Analysis

This compound is a water-soluble salt of lanthanum with the chemical formula La(NO3)3 . It is a colorless crystal with a slight odor . It has a density of 1.3 g/cm3, melts at 40 °C, and decomposes at 126 °C . It is very soluble in water and alcohol .Aplicaciones Científicas De Investigación

Photophysical Properties in Solutions

- Lanthanum(III) nitrate plays a critical role in the study of lanthanide(III) ions in solutions, especially those high in nitrate. These studies are vital for industrial rare-earth separation and fundamental solution chemistry of these elements. An in-depth analysis of europium(III) interactions with nitrate in methanol revealed the presence of distinct species, highlighting the intricate changes in ligand field affecting the microstates and optical properties of europium(III) centers (Kofod et al., 2020).

Spectral and Biological Studies

- Research involving this compound includes the synthesis of lanthanum(III) complexes with Schiff bases, derived from 3-substituted-4-amino-5-hydrazino-1,2,4-triazole. These complexes, characterized by spectral and thermogravimetric methods, have been evaluated for their fluorescence spectra and biological activity (Avaji et al., 2006).

Solvent Extraction Studies

- This compound is integral in studies on solvent extraction, particularly involving lanthanum(III) from nitrate aqueous solutions with binary extractants. This research has implications for the separation of lanthanides and provides insights into the efficiency of different extraction methods (Belova et al., 2019).

Synthesis of Novel Materials

- Research on this compound includes the shock synthesis of lanthanum-III-pernitride, demonstrating a method for forming compounds at GPa-level pressure. This contributes to understanding the stability of N-N single bonds in solids formed under high pressure and temperature (Tschauner et al., 2013).

Coordination Polymers

- The self-assembled formation of two-dimensional salicylaldimine lanthanum coordination polymers has been proven, with X-ray diffraction analysis revealing complex structures based on networks of ten-coordinated La(III) nodes. This research provides insights into the potential applications of these polymers in various fields (Radecka-Paryzek et al., 2007).

Mecanismo De Acción

Target of Action

Lanthanum(III) nitrate is an inorganic compound with the chemical formula La(NO3)3·xH2O . It is primarily used in the extraction and purification of lanthanum from its ores . The compound’s primary targets are the organic transformations in which it acts as a transition metal catalyst .

Mode of Action

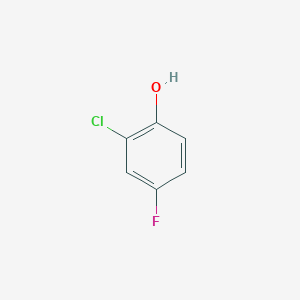

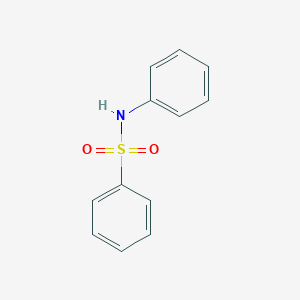

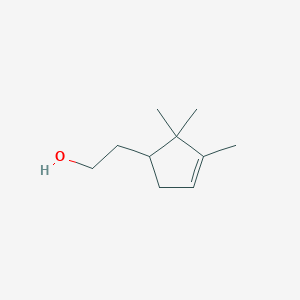

This compound interacts with its targets by facilitating various organic transformations. It is widely used in chemoselective deprotection of acetonides, acetylation of alcohols, phenols, and amines with acetic anhydride, and synthesis of α-amino nitriles .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the organic transformations it catalyzes. For instance, it plays a crucial role in the synthesis of α-amino nitriles . .

Pharmacokinetics

It is known that the compound is highly soluble in water , which could potentially influence its bioavailability

Result of Action

The result of this compound’s action is the facilitation of various organic transformations. For instance, it aids in the chemoselective deprotection of acetonides, acetylation of alcohols, phenols, and amines with acetic anhydride, and synthesis of α-amino nitriles . These transformations are crucial in various fields such as pharmaceuticals, polymers, and material science .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is known to decompose at 499°C to lanthanum oxide, nitric oxide, and oxygen . Therefore, temperature is a critical factor in its stability. Additionally, the compound’s solubility in water suggests that its action and efficacy could be influenced by the presence of water or other solvents.

Safety and Hazards

Lanthanum(III) nitrate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may intensify fire, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear protective gloves, clothing, eye protection, and face protection when handling this chemical .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Lanthanum(III) nitrate can interact with various biomolecules in cell media. For instance, in Dulbecco’s modified Eagle medium (DMEM) with fetal bovine serum (FBS), it can form a Lanthanum-Phosphate-Protein compound .

Cellular Effects

This compound has been shown to influence the osteoblast differentiation of bone marrow stroma cells (BMSCs). It was found that the Lanthanum-Phosphate-Protein compound formed from this compound solutions in DMEM with FBS inhibited the osteoblast differentiation of BMSCs at the concentration of 1 μM .

Molecular Mechanism

The Lanthanum-Phosphate-Protein compound formed from this compound solutions in DMEM with FBS inhibited the osteoblast differentiation by inhibiting the expression of osteoblast-related genes and proteins .

Temporal Effects in Laboratory Settings

The effects of this compound on cells can change over time. For example, the cell viability of BMSCs was inhibited at concentrations of 1, 10, and 100 μM at 1 day and 3 days when treated with this compound solutions in DMEM .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages. For instance, the osteoblast differentiation of BMSCs was inhibited at the concentration of 1 μM this compound but had no effect at the concentrations of 0.001 and 0.1 μM .

Metabolic Pathways

It is known that this compound can interact with various enzymes and cofactors in the cell media .

Transport and Distribution

It is known that this compound can form different compounds in different cell culture media, which may affect its localization or accumulation .

Subcellular Localization

It is known that this compound can form different compounds in different cell culture media, which may affect its localization to specific compartments or organelles .

Propiedades

IUPAC Name |

lanthanum(3+);nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/La.3HNO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPXNISCLWTJQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3LaN3O9+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10277-43-7 (hexahydrate), 16096-89-2 (Parent) | |

| Record name | Lanthanide nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

327.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10099-59-9 | |

| Record name | Lanthanide nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

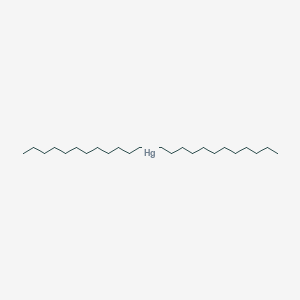

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

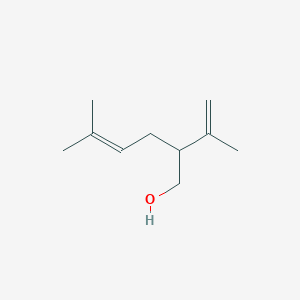

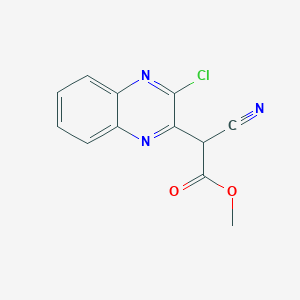

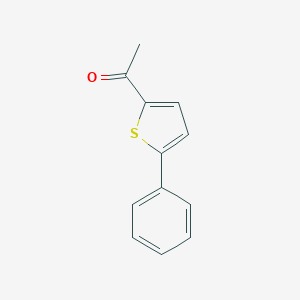

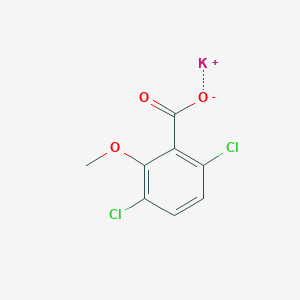

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate](/img/structure/B157804.png)